Propyl 3,4,5-trimethoxybenzoate
Description
Structure
3D Structure
Properties
CAS No. |
6178-45-6 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
propyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C13H18O5/c1-5-6-18-13(14)9-7-10(15-2)12(17-4)11(8-9)16-3/h7-8H,5-6H2,1-4H3 |
InChI Key |
FZUOVWLTJMRMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Propyl 3,4,5 Trimethoxybenzoate and Its Analogues
Esterification Reaction Pathways
The core of synthesizing propyl 3,4,5-trimethoxybenzoate (B1228286) lies in the formation of an ester bond between 3,4,5-trimethoxybenzoic acid and propanol (B110389). Several classical and modern organic chemistry reactions are utilized for this purpose.
The Fischer-Speier esterification is a fundamental acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgwvu.edu In the context of propyl 3,4,5-trimethoxybenzoate, this involves the reaction of 3,4,5-trimethoxybenzoic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgyoutube.com The alcohol (propanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound. organic-chemistry.orgyoutube.com
As this is an equilibrium reaction, specific conditions are often employed to drive the reaction towards the product side. organic-chemistry.orgmasterorganicchemistry.com These strategies include using an excess of one reactant (typically the alcohol) or removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgoperachem.com Microwave-assisted organic synthesis (MAOS) has also been explored to accelerate Fischer esterification reactions, often leading to reduced reaction times and improved yields. usm.my
To circumvent the often harsh conditions of acid catalysis and the equilibrium limitations of Fischer esterification, coupling reagents are widely used. The Steglich esterification is a prominent example, employing a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org This method is known for its mild reaction conditions, making it suitable for sensitive substrates. organic-chemistry.orgorganic-chemistry.org
The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a superior nucleophile, then intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is subsequently attacked by the alcohol (propanol) to yield the desired ester and the urea (B33335) byproduct (e.g., dicyclohexylurea or the water-soluble urea derived from EDC). organic-chemistry.orgreddit.com The use of EDC is particularly advantageous as its urea byproduct can be easily removed by aqueous workup. reddit.com
This coupling strategy has been effectively used in the synthesis of various esters, including derivatives of 3,4,5-trimethoxycinnamic acid, where an EDC/1-hydroxybenzotriazole (HOBt) system was employed to form amide and ester bonds in high yields. nih.gov
An alternative route to esters involves the reaction of a carboxylate salt with an alkyl halide. For the synthesis of this compound, this would entail converting 3,4,5-trimethoxybenzoic acid to its corresponding carboxylate salt (e.g., sodium 3,4,5-trimethoxybenzoate) and subsequently reacting it with a propyl halide like propyl bromide or propyl iodide. A similar approach has been documented for the synthesis of other basic esters of 3,4,5-trimethoxybenzoic acid, where the acid chloride was reacted with amino alcohols containing a terminal chloride, or the sodium salt of the acid was reacted with ethylene (B1197577) chlorohydrin. researchgate.netgoogle.com
In a broader context, the formation of aryl esters can be achieved through the coupling of aryl halides with ester enolates. researchgate.netorganic-chemistry.org This is typically a palladium-catalyzed cross-coupling reaction that allows for the formation of α-aryl esters. organic-chemistry.org While not a direct synthesis of this compound, this methodology represents an important pathway for creating structurally related ester compounds where an aromatic ring is attached to the ester moiety. researchgate.netnih.gov
Derivatization Strategies and Analogue Synthesis
The 3,4,5-trimethoxybenzoyl group is a key structural motif in various compounds. Synthetic strategies often focus on attaching this moiety to other molecules to create a diverse range of analogues.
A series of basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized, highlighting the versatility of this core structure. researchgate.net These syntheses are typically achieved by first converting 3,4,5-trimethoxybenzoic acid to its more reactive acid chloride, 3,4,5-trimethoxybenzoyl chloride, using a chlorinating agent like thionyl chloride or phosphorus trichloride. researchgate.netresearchgate.net
The resulting acid chloride is then reacted with various amino alcohols to produce the corresponding aminoalkyl esters. researchgate.net For instance, reaction with N,N-bis(2-hydroxyethyl)amine (diethanolamine) can yield the corresponding diester. Other amino alcohols like 2-(diethylamino)ethanol (B1670525) and 3-(diethylamino)-1-propanol have been used to create a range of N,N-dialkylaminoalkyl esters of 3,4,5-trimethoxybenzoic acid. researchgate.net
The 3,4,5-trimethoxybenzoyl functional group has been incorporated into a variety of larger, more complex molecules, including those with other aromatic and heterocyclic systems. This is often done to modify the properties of a parent compound.
One notable example is the synthesis of 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), an analogue of a naturally occurring tea catechin. nih.gov This compound was created to improve the stability and cellular absorption of the parent polyphenol. nih.gov The synthesis involves creating an ester linkage between the 3-hydroxyl group of epicatechin and 3,4,5-trimethoxybenzoic acid.
Furthermore, the trimethoxyaryl moiety is a feature in various synthesized bioactive molecules. For example, a series of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives were prepared through the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline with various aryl amines. nih.gov Similarly, derivatives of 3,4,5-trimethoxycinnamic acid have been synthesized by linking the acid to different amines and alcohols, demonstrating the introduction of the trimethoxybenzoyl group into diverse structures. nih.gov The synthesis of 2-substituted pyrimidine-5-carboxylic esters also represents a method for creating heterocyclic esters that could be analogous in structure. organic-chemistry.org
Enantioselective Synthesis of Chiral Analogues
The development of chiral analogues of this compound is essential for investigating the stereospecific interactions of these molecules with biological targets. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can exhibit significantly different pharmacological properties compared to its mirror image.
One notable approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, a highly enantioselective intramolecular N-heterocyclic carbene (NHC)-catalyzed approach has been developed for the synthesis of fluoroalkylated benzopyranones and 3-coumaranones, which can be considered complex analogues. nih.gov This method utilizes annulation reactions between in situ generated acyl anion intermediates and highly substituted trifluoromethyl-β,β-disubstituted Michael acceptors. nih.gov This strategy allows for the creation of all-carbon quaternary stereocenters with high enantioselectivity. nih.gov
Another strategy is the use of chiral thiourea (B124793) catalysts in intramolecular Michael-type cyclization reactions to construct chiral 3-nitro-4-chromanones. rsc.org This method yields 3,3-disubstituted-3-nitro-4-chromanones with contiguous C2/C3 stereocenters in high diastereoselectivities and good to excellent enantioselectivities. rsc.org The resulting chiral products can then be further modified. For example, chiral amide derivatives of these products have shown potent antitumor activities. rsc.org
Biocatalytic methods also offer a powerful tool for enantioselective synthesis. Baker's yeast mediated reduction of (E)-2-nitro-3-arylprop-2-en-1-ol precursors and lipase-catalyzed kinetic resolution of racemic 3-aryl-2-nitropropanols have been employed to produce enantioenriched 3-aryl-2-nitropropanols. researchgate.net These chiral building blocks are valuable for the synthesis of more complex molecules. researchgate.net
The following table summarizes key aspects of these enantioselective synthetic methods.
| Method | Catalyst/Reagent | Key Reaction Type | Product Class | Stereochemical Control |
| NHC-Catalyzed Annulation | N-Heterocyclic Carbenes (NHCs) | Intramolecular Annulation | Fluoroalkylated Benzopyranones & 3-Coumaranones | High enantioselectivity for quaternary stereocenters nih.gov |
| Thiourea-Catalyzed Cyclization | Chiral Thiourea | Intramolecular Michael-type Cyclization | 3-Nitro-4-chromanones | High diastereoselectivity and enantioselectivity rsc.org |
| Biocatalytic Reduction | Baker's Yeast | Reduction of nitroalkenes | 3-Aryl-2-nitropropanols | Moderate to good enantiomeric excess researchgate.net |
| Biocatalytic Resolution | Lipase | Kinetic Resolution | 3-Aryl-2-nitropropanols | Moderate to good enantiomeric excess researchgate.net |
Synthesis of Iodinated Derivatives of the Trimethoxybenzoic Acid Moiety
The introduction of iodine into the trimethoxybenzoic acid framework can serve multiple purposes, including acting as a handle for further functionalization through cross-coupling reactions or enhancing biological activity.
A common method to prepare iodinated aromatic compounds is through electrophilic iodination. This typically involves the use of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of an activating agent or a Lewis acid catalyst. The specific conditions, including solvent and temperature, are chosen to control the regioselectivity of the iodination on the electron-rich trimethoxybenzoyl ring.
While direct iodination of this compound is a plausible route, an alternative strategy involves the synthesis of an iodinated phenol (B47542) precursor which is then coupled with other fragments. For example, in the synthesis of certain benzo[b]furan derivatives, an o-iodophenol is a key starting material. nih.gov This intermediate undergoes a one-pot multi-component cascade reaction involving deprotonation and coupling with a terminal alkyne in the presence of a palladium catalyst. nih.gov The resulting coupled product then undergoes a carbonylative, heteroannulative coupling reaction with an aryl iodide to form the final 3-aroylbenzo[b]furan structure. nih.gov
The following table outlines a general approach for the synthesis of iodinated trimethoxybenzoic acid derivatives.
| Starting Material | Reagents | Reaction Type | Product |
| 3,4,5-Trimethoxybenzoic acid | I₂, Oxidizing agent (e.g., HNO₃, H₂O₂) | Electrophilic Iodination | Iodinated 3,4,5-trimethoxybenzoic acid |
| o-Iodophenol | Methylmagnesium chloride, Terminal alkyne, Pd(PPh₃)₂Cl₂, Aryl iodide, CO | Multi-component Cascade Reaction | 3-Aroylbenzo[b]furans nih.gov |
Design and Preparation of Piplartine Analogues
Piplartine, a natural product containing a 3,4,5-trimethoxycinnamoyl moiety, has garnered significant interest for its biological activities. The synthesis of piplartine analogues often involves modifications of the styryl/aromatic and heterocyclic ring functionalities while retaining the core 3,4,5-trimethoxyphenyl group. nih.govnih.gov
A common synthetic approach to piplartine and its analogues involves the formation of an amide bond between a carboxylic acid derivative and an α,β-unsaturated δ-lactam. researchgate.net For instance, 3,4,5-trimethoxycinnamic acid can be activated, for example by conversion to its acid chloride, and then reacted with 5,6-dihydropyridin-2(1H)-one to yield piplartine. researchgate.net
To create a library of analogues, variations can be introduced in both the cinnamic acid and the lactam components. nih.gov For example, different substituted cinnamic acids can be used to probe the size and nature of the binding pocket of a biological target. nih.gov
Another strategy for modifying piplartine is through Michael addition reactions. nih.govnih.gov The two double bonds in piplartine can act as Michael acceptors, reacting with nucleophiles like substituted indoles. nih.govnih.gov This approach allows for the introduction of diverse substituents at the β-position of the cinnamoyl group.
The synthesis of piplartine analogues can be summarized in the following table.
| Synthetic Strategy | Key Reactants | Reaction Type | Resulting Modification |
| Amide Bond Formation | Substituted Cinnamic Acid, α,β-Unsaturated δ-Lactam | Amidation | Variation in the aromatic/styryl and heterocyclic rings nih.govresearchgate.net |
| Michael Addition | Piplartine, Substituted Indoles | Michael Addition | Addition of indole (B1671886) derivatives to the double bonds of piplartine nih.govnih.gov |
Synthesis of 7-Chloro-(4-thioalkylquinoline) Derivatives
The synthesis of 7-chloro-(4-thioalkylquinoline) derivatives often involves a multi-step sequence starting from commercially available materials like 4,7-dichloroquinoline (B193633). mdpi.commdpi.com These derivatives can incorporate a trimethoxybenzoyl moiety at the end of a thioalkyl chain.
A general synthetic route involves the initial preparation of a thioalkyl-substituted quinoline. This can be achieved by reacting 4,7-dichloroquinoline with a suitable thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropan-1-ol, in the presence of a base like triethylamine. mdpi.com The resulting alcohol can then be esterified with a substituted benzoic acid, including 3,4,5-trimethoxybenzoic acid. This esterification is typically carried out using a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). mdpi.com This method allows for the synthesis of a library of derivatives with varying benzoic acid substituents. mdpi.com
Further modifications can be made to the sulfur atom, such as oxidation to the corresponding sulfinyl and sulfonyl derivatives using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction time. mdpi.com
The key steps in the synthesis of these derivatives are outlined below.
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 4,7-Dichloroquinoline, Thioalcohol | Et₃N, dry EtOH, reflux | 7-Chloro-4-(hydroxyalkylthio)quinoline mdpi.com |
| 2 | 7-Chloro-4-(hydroxyalkylthio)quinoline, Substituted Benzoic Acid | EDCI, DMAP, CH₂Cl₂ | 7-Chloro-(4-thioalkylquinoline) benzoate (B1203000) derivative mdpi.com |
| 3 (Optional) | 7-Chloro-(4-thioalkylquinoline) benzoate derivative | m-CPBA, CH₂Cl₂ | Sulfinyl or Sulfonyl derivative mdpi.com |
Synthesis of 1,3,4-Oxadiazole-2-thione Derivatives
The 1,3,4-oxadiazole-2-thione scaffold is a privileged structure in medicinal chemistry. Derivatives incorporating the 3,4,5-trimethoxybenzoyl moiety have been synthesized and evaluated for their biological activities. nih.govresearchgate.net
A common synthetic route to 5-aryl-1,3,4-oxadiazole-2-thiones starts from an aromatic carboxylic acid, such as 3,4,5-trimethoxybenzoic acid. neliti.com The acid is first converted to its corresponding ester, typically the methyl or ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. The acid hydrazide is a key intermediate that is subsequently cyclized to form the 1,3,4-oxadiazole-2-thione ring. This cyclization is achieved by reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. neliti.com
Further functionalization can be achieved at the N-3 position of the oxadiazole ring. For example, reaction with formaldehyde (B43269) and a primary or secondary amine (Mannich reaction) can introduce an aminomethyl substituent. nih.govresearchgate.net This allows for the synthesis of a diverse range of derivatives. nih.govresearchgate.net
A representative synthetic scheme is presented in the table below.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 3,4,5-Trimethoxybenzoic acid | Alcohol (e.g., Methanol), Acid catalyst | Methyl 3,4,5-trimethoxybenzoate |
| 2 | Methyl 3,4,5-trimethoxybenzoate | Hydrazine hydrate | 3,4,5-Trimethoxybenzoyl hydrazide |
| 3 | 3,4,5-Trimethoxybenzoyl hydrazide | Carbon disulfide, Potassium hydroxide | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thione |
| 4 (Optional) | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thione | Formaldehyde, Amine | N-Substituted aminomethyl derivative nih.govresearchgate.net |
Site-Selective Esterification for Natural Product Derivatives
Site-selective esterification is a crucial strategy for the chemical modification of complex natural products that possess multiple reactive sites. This approach allows for the targeted acylation of a specific hydroxyl group, for instance, with a 3,4,5-trimethoxybenzoyl group, to generate novel derivatives with potentially enhanced or altered biological activities.
A powerful method for achieving site-selective esterification is the Yamaguchi esterification. frontiersin.org This reaction utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with the carboxylic acid (e.g., 3,4,5-trimethoxybenzoic acid) in the presence of a base like triethylamine. frontiersin.org This activated intermediate then reacts with the desired alcohol in the presence of a catalyst, typically 4-(dimethylaminopyridine) (DMAP), to form the ester. frontiersin.org The steric bulk of the Yamaguchi reagent often provides high regioselectivity for less hindered hydroxyl groups. frontiersin.org
In the context of modifying natural products, protecting groups may be necessary to block more reactive sites and direct the esterification to the desired position. For example, in the synthesis of C-17 ester derivatives of andrographolide (B1667393), other hydroxyl groups are often protected before the esterification at the C-17 position is carried out. nih.gov The esterification itself can be achieved using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of DMAP. nih.gov
The following table illustrates the key components of site-selective esterification.
| Method | Activating/Coupling Agent | Catalyst | Key Feature | Example Application |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | DMAP, Et₃N | Formation of a sterically hindered mixed anhydride for regioselective esterification frontiersin.org | Total synthesis of macrolides frontiersin.org |
| EDC/DMAP Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | DMAP | Direct coupling of a carboxylic acid and an alcohol | Synthesis of C-17 ester derivatives of andrographolide nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.
Proton (¹H) NMR Applications
Proton NMR (¹H NMR) spectroscopy for propyl 3,4,5-trimethoxybenzoate (B1228286) reveals distinct signals corresponding to each unique proton environment in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a singlet at approximately 7.30 ppm. mdpi.com This signal, integrating to two protons, is characteristic of the two equivalent protons on the symmetrically substituted benzene (B151609) ring.
The propyl group gives rise to three distinct signals. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) appear as a triplet at around 4.27 ppm, with a coupling constant (J) of 6.7 Hz. mdpi.com Further upfield, the central methylene protons (-CH₂-) of the propyl chain are observed as a sextet at approximately 1.79 ppm (J = 7.4 Hz). mdpi.com Finally, the terminal methyl protons (-CH₃) produce a triplet at about 1.02 ppm (J = 7.4 Hz). mdpi.com The three methoxy (B1213986) groups (-OCH₃) on the benzene ring appear as a sharp singlet at 3.93 ppm, integrating to nine protons. mdpi.com
| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
|---|---|---|---|---|
| Aromatic H | 7.30 | Singlet | - | 2H |
| -OCH₂- (propyl) | 4.27 | Triplet | 6.7 | 2H |
| -OCH₃ (methoxy) | 3.93 | Singlet | - | 9H |
| -CH₂- (propyl) | 1.79 | Sextet | 7.4 | 2H |
| -CH₃ (propyl) | 1.02 | Triplet | 7.4 | 3H |
Carbon-13 (¹³C) NMR Applications
Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a census of the carbon environments within the molecule. For propyl 3,4,5-trimethoxybenzoate, the carbonyl carbon of the ester group is typically the most downfield signal, appearing around 166.14 ppm. mdpi.com The aromatic carbons show distinct resonances: the carbon bearing the ester group at approximately 125.46 ppm, the two equivalent carbons ortho to the ester at 106.67 ppm, the carbon para to the ester at 142.06 ppm, and the two equivalent carbons meta to the ester at 152.66 ppm. mdpi.com
The carbon atoms of the propyl group are also clearly resolved. The carbon of the methylene group attached to the ester oxygen (-OCH₂-) is found at 66.64 ppm. mdpi.com The central methylene carbon (-CH₂-) resonates at 22.05 ppm, and the terminal methyl carbon (-CH₃) appears at 10.44 ppm. mdpi.com The three equivalent methoxy carbons (-OCH₃) are observed at 56.18 ppm, with the para-methoxy carbon also showing a signal around 60.95 ppm. mdpi.com
| Carbon Environment | Chemical Shift (δ) in ppm |
|---|---|
| C=O (Ester) | 166.14 |
| C-O (Aromatic, meta) | 152.66 |
| C-O (Aromatic, para) | 142.06 |
| C-CO (Aromatic) | 125.46 |
| C-H (Aromatic) | 106.67 |
| -OCH₂- (Propyl) | 66.64 |
| -OCH₃ (para-Methoxy) | 60.95 |
| -OCH₃ (meta-Methoxy) | 56.18 |
| -CH₂- (Propyl) | 22.05 |
| -CH₃ (Propyl) | 10.44 |
Heteronuclear Multiple Quantum Coherence (HMQC) and Related 2D NMR
While specific HMQC data for this compound is not detailed in readily available literature, this and other 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguous signal assignment. An HMQC or HSQC experiment would show correlations between directly bonded protons and carbons. For instance, it would definitively link the proton signal at 7.30 ppm to the carbon signal at 106.67 ppm, confirming their assignment to the aromatic C-H units. Similarly, it would connect the proton signals of the propyl chain (4.27, 1.79, and 1.02 ppm) to their corresponding carbon signals (66.64, 22.05, and 10.44 ppm, respectively). This technique is crucial for distinguishing between closely spaced signals and for the complete and accurate structural elucidation of complex organic molecules.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak is observed in the region of 1706-1710 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. mdpi.comsoton.ac.uk
The presence of the aromatic ring is confirmed by C-H stretching vibrations typically seen above 3000 cm⁻¹ (e.g., 3114 cm⁻¹) and C=C stretching vibrations within the aromatic ring appearing as a pair of bands around 1590 cm⁻¹ and 1459 cm⁻¹. mdpi.comnih.gov The C-H stretching of the aliphatic propyl and methoxy groups is evident from absorptions around 2964-2965 cm⁻¹. mdpi.comsoton.ac.uk
Furthermore, the prominent C-O stretching vibrations from the ester and ether linkages are observed as strong bands in the fingerprint region, typically between 1333 cm⁻¹ and 1008 cm⁻¹. mdpi.com Specifically, the asymmetric and symmetric C-O-C stretching of the ether groups can be seen around 1227 cm⁻¹ and 1124 cm⁻¹, respectively. mdpi.com
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3114 | - |
| Aliphatic C-H Stretch | 2965, 2837 | Medium, Weak |
| C=O Stretch (Ester) | 1710, 1706 | Strong |
| C=C Stretch (Aromatic) | 1587, 1590 | Strong |
| C-O Stretch (Ether/Ester) | 1333, 1227, 1124, 1008 | - |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.
Electrospray Ionization (ESI-HRMS)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively non-volatile and thermally labile molecules, making it well-suited for compounds like this compound. In ESI-HRMS, the compound is typically protonated to form the [M+H]⁺ ion. While the specific ESI-HRMS data for this compound is not explicitly reported in the cited literature, the methodology is described for analogous compounds. mdpi.com For instance, a related compound, 2-methylnaphthalene (B46627) 3,4,5-trimethoxybenzoate, was analyzed, and its theoretical [M+H]⁺ value was calculated and compared to the experimentally found value, confirming its elemental composition. mdpi.com A similar analysis for this compound would be expected to yield a protonated molecule ([C₁₃H₁₈O₅+H]⁺) with a theoretical m/z that would be matched with high precision by the experimental data, thereby unequivocally confirming its molecular formula.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as a premier technique for the determination of a compound's elemental composition due to its unparalleled mass resolution and accuracy. In the analysis of this compound and its analogs, high-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight, thereby validating the chemical structure. mdpi.com
Research involving the synthesis of a library of 3,4,5-trimethoxybenzoic acid derivatives, including this compound, utilized a Bruker Solarix XR FT-ICR mass spectrometer with an electrospray ionization (ESI) source. mdpi.com This technique provides an exact mass measurement with a high degree of confidence, allowing for the unambiguous confirmation of the compound's elemental formula (C₁₃H₁₈O₅). While the specific numerical data for this compound was part of the characterization, the study published detailed HRMS results for related analogs, illustrating the method's precision. mdpi.com
| Compound Name | Molecular Formula | Ion | Calculated Theoretical Mass [M+H]⁺ | Experimentally Found Mass [M+H]⁺ |
|---|---|---|---|---|
| 2-Methylnaphthalene 3,4,5–trimethoxybenzoate | C₂₁H₂₀O₅ | [M+H]⁺ | 353.1383 | 353.1381 |
| Diphenyl 3,4,5–trimethoxybenzoate | C₂₃H₂₂O₅ | [M+H]⁺ | 379.1540 | 379.1512 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. While a crystal structure for the isolated this compound molecule is not available in the searched literature, the conformation of this moiety has been determined through X-ray diffraction as part of a larger, more complex molecule. rcsb.orgox.ac.uk
| Database ID | Description | Method | Resolution | Reference |
|---|---|---|---|---|
| 8TZI | Human equilibrative nucleoside transporter-1 in complex with a ligand containing the this compound moiety | X-RAY DIFFRACTION | 2.70 Å | rcsb.orgox.ac.uk |
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are indispensable tools in synthetic chemistry for the separation, isolation, and purity verification of target compounds from reaction mixtures and byproducts.
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions and to determine the appropriate solvent system for larger-scale purification. For this compound, TLC is routinely performed on silica (B1680970) gel plates. mdpi.com
A specific study reports the use of analytical TLC on silica gel 60 F254 sheets to monitor reaction completion. mdpi.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.
| Stationary Phase | Mobile Phase (v/v) | Reported Rf Value | Reference |
|---|---|---|---|
| Silica Gel 60 F254 | Hexane (B92381) / Ethyl Acetate (8:2) | 0.56 | mdpi.com |
For the purification of this compound on a preparative scale, column chromatography is the most common technique. mdpi.comnih.gov This method utilizes a stationary phase, typically silica gel, packed into a column. A solvent system (mobile phase), often guided by prior TLC analysis, is passed through the column to separate the components of the mixture based on their differential adsorption to the silica gel.
Syntheses of this compound and its derivatives frequently conclude with a purification step using flash column chromatography. nih.govmdpi.comnih.gov The choice of eluent is critical for achieving good separation. Typically, a gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, is used to first elute non-polar impurities before the desired, more polar product is collected. mdpi.com
| Stationary Phase | Mobile Phase (Eluent System) | Compound Type | Reference |
|---|---|---|---|
| Silica Gel 60 | Hexane and Ethyl Acetate (increasing polarity gradient) | This compound | mdpi.com |
| Silica Gel | Dichloromethane / Ethyl Acetate (9:1) | Substituted quinolinyl-sulfanyl-propyl-3,4,5-trimethoxybenzoate | nih.gov |
| Silica Gel | Dichloromethane / Methanol / NH₄OH (93:7:0.3) | Substituted amino-propyl 3,4,5-trimethoxybenzoate | mdpi.com |
| Silica Gel | Methanol in Dichloromethane (e.g., 2% to 6%) | Substituted piperazinyl-propyl 3,4,5-trimethoxybenzoate | nih.gov |
Computational and Theoretical Investigations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as propyl 3,4,5-trimethoxybenzoate (B1228286), and a protein's binding site.
Protein-Ligand Interaction Analysis
While direct molecular docking studies specifically on propyl 3,4,5-trimethoxybenzoate with a wide range of proteins are not extensively documented, research on closely related compounds and relevant protein targets provides a strong basis for understanding its potential interactions.
P-glycoprotein (P-gp): P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter responsible for the efflux of a wide variety of xenobiotics from cells, contributing to multidrug resistance in cancer. nih.govnih.gov Molecular docking studies on P-gp have identified multiple drug-binding sites, including the hydrophobic drug-binding domain (DBD) and the nucleotide-binding domains (NBDs). nih.gov Inhibitors of P-gp often bind to these sites, preventing the efflux of other drugs. Given the aromatic and ester functionalities of this compound, it is plausible that it could interact with the hydrophobic pockets within the P-gp binding sites.
Human Equilibrative Nucleoside Transporter 1 (hENT1): The human equilibrative nucleoside transporter 1 (hENT1) is a transmembrane protein that facilitates the transport of nucleosides. nih.gov A study on derivatives of the hENT1 inhibitor dilazep (B1670637) included a compound with a 3,4,5-trimethoxybenzoate moiety, specifically 3-(4-(3-hydroxypropyl)piperazin-1-yl)this compound. nih.gov Molecular docking of this derivative indicated that substitutions on the trimethoxybenzoate core could alter interactions within the hENT1 binding pocket, thereby affecting affinity. nih.gov This suggests that the 3,4,5-trimethoxybenzoyl group is a key pharmacophore for interaction with hENT1. nih.gov
CRM1 (Chromosome Region Maintenance 1): There is currently no publicly available research from the conducted searches that details molecular docking simulations of this compound with CRM1.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. ekb.egmdpi.com It is a crucial enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori. ekb.egnih.gov Molecular docking studies on various urease inhibitors have revealed that the active site contains two nickel ions and is surrounded by a flexible flap of amino acid residues. nih.gov The interaction of inhibitors often involves coordination with the nickel ions and hydrogen bonding with the surrounding residues. The oxygen atoms of the methoxy (B1213986) and carbonyl groups of this compound could potentially interact with the nickel ions or form hydrogen bonds with the active site residues.
Binding Mode Predictions and Interaction Profiles
The predicted binding modes for this compound are inferred from studies on analogous compounds.
For hENT1 , the trimethoxybenzoate portion of related molecules is predicted to occupy a specific pocket within the transporter. nih.gov The interactions are likely to be a combination of hydrophobic interactions from the benzene (B151609) ring and the propyl chain, and hydrogen bonding involving the ester and methoxy groups.
In the case of P-gp , a molecule like this compound would likely bind within the large, hydrophobic drug-binding domain. The interaction profile would probably involve van der Waals forces and pi-pi stacking interactions between the trimethoxybenzene ring and aromatic residues in the binding site.
For urease , a potential binding mode could involve the carbonyl oxygen of the ester group and the ether oxygens of the methoxy groups coordinating with the nickel ions in the active site. Additionally, hydrogen bonds could form between the ligand and key amino acid residues lining the active site pocket.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These studies help in the design of more potent and selective analogs.
Quantitative and Qualitative SAR Modeling
SAR studies on various series of compounds containing the 3,4,5-trimethoxyphenyl moiety have consistently highlighted its importance for biological activity, particularly in the context of anticancer agents. nih.gov This structural motif is a key feature of many potent tubulin polymerization inhibitors. nih.gov
A hypothetical SAR model for this compound and its analogs could be represented as follows:
| Molecular Region | Structural Feature | Postulated Impact on Activity |
| Aromatic Ring | 3,4,5-trimethoxy substitution | Essential for binding to target proteins like tubulin. nih.gov |
| Ester Linkage | Carbonyl group | Potential hydrogen bond acceptor. |
| Propyl Chain | Alkyl group | Influences lipophilicity and steric interactions. |
Parameters Affecting Activity: Lipophilicity, Steric Effects, and Electronic Effects
The biological activity of a compound is governed by a combination of its physicochemical properties.
Lipophilicity: This property, often expressed as logP, influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The propyl chain and the methoxy groups contribute to the lipophilicity of this compound. In many series of bioactive compounds, there is an optimal range of lipophilicity for maximum activity. nih.gov For related compounds, modifications that alter lipophilicity have been shown to impact their biological effects. nih.gov
Electronic Effects: The distribution of electrons in the molecule influences its ability to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions. nih.gov The electron-donating methoxy groups on the benzene ring increase the electron density of the aromatic system, which can be important for interactions with electron-deficient regions of a binding site. nih.gov The carbonyl group of the ester is an electron-withdrawing group and a potential hydrogen bond acceptor.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. These theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict molecular structure, stability, and potential reaction pathways.
Electronic Structure Analysis and Molecular Geometry Optimization
The process of geometry optimization involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This is typically achieved using methods like DFT with various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-311G(d,p), Def2-TZVP). nih.gov For a molecule like this compound, this analysis would yield crucial data on bond lengths, bond angles, and dihedral angles.
Following optimization, an electronic structure analysis would reveal key properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap often suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, which is crucial for predicting sites of interaction. nih.govnih.gov
While detailed studies on other trimethoxy-substituted compounds and propyl esters exist, specific optimized geometry parameters and electronic properties for this compound are not reported in the available search results. nih.govresearchgate.net
Theoretical Studies of Reaction Mechanisms (e.g., Antioxidant Pathways: HT, SET, RAF)
The antioxidant potential of phenolic and methoxy-substituted compounds is often evaluated by studying their ability to scavenge free radicals. The primary mechanisms for this activity are:
Hydrogen Atom Transfer (HT): The antioxidant donates a hydrogen atom to a free radical. The feasibility of this pathway is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the hydrogen-donating group. researchgate.net
Single Electron Transfer (SET): The antioxidant donates an electron to the radical. This mechanism is evaluated based on the Ionization Potential (IP) of the antioxidant. researchgate.net
Radical Adduct Formation (RAF): The antioxidant molecule forms a stable adduct with the free radical. researchgate.net
Theoretical studies on propyl gallate, the trihydroxy analogue of this compound, have shown that it primarily reacts via the HT mechanism. researchgate.net For compounds with methoxy groups, demethylation can also be a potential antioxidant pathway. mdpi.com However, specific theoretical investigations into the dominant antioxidant mechanisms for this compound are not present in the searched literature. Such a study would involve calculating the thermodynamic parameters (BDE, IP) to determine the most favorable pathway. researchgate.net
Computational Kinetics Studies
Computational kinetics studies predict the rates of chemical reactions. For antioxidant activity, this involves calculating the activation energies (Gibbs free energies of activation, ΔG‡) for the different reaction pathways (HT, SET, RAF). researchgate.net The rate constants (k) can then be determined using transition state theory.
A detailed kinetic study on propyl gallate's reaction with various peroxyl radicals has been performed, yielding specific rate constants in both aqueous and lipid media. researchgate.net For instance, in an aqueous medium, the calculated rate constant for the reaction with the hydroperoxyl radical (•OOH) was 4.56 x 10⁸ M⁻¹s⁻¹. researchgate.net A similar computational kinetics study for this compound would provide invaluable insights into its efficacy as an antioxidant, but such specific data is currently unavailable.
Molecular Dynamics Simulations for Receptor-Ligand Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In pharmacology and materials science, MD simulations are used to investigate the interactions between a ligand (like this compound) and a biological receptor at an atomic level. These simulations can predict the binding affinity, conformational changes in both the ligand and the receptor upon binding, and the stability of the resulting complex.
The general methodology involves placing the ligand-receptor complex in a simulated physiological environment (e.g., a water box with ions) and applying the principles of classical mechanics to track the trajectory of each atom. This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. While MD simulations are a standard approach for studying such complexes, no specific studies involving this compound and a biological receptor were found in the search results.
Theoretical Analysis of Intramolecular Interactions (e.g., Dihydrogen Bonds using Bader Theory)
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader's theory, is a method used to analyze the electron density of a molecule to characterize chemical bonds and other intramolecular interactions. It can identify and quantify the strength of interactions such as hydrogen bonds. Dihydrogen bonds, a type of hydrogen bond where a metal hydride or another proton donor interacts with a conventional hydrogen bond acceptor, can also be analyzed using this method.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Mechanistic Insights
The primary academic contributions related to propyl 3,4,5-trimethoxybenzoate (B1228286) and its analogs center on their antioxidant properties. The core structure, derived from gallic acid, is fundamental to its function. The three hydroxyl groups on the aromatic ring are crucial for its ability to scavenge free radicals. patsnap.com The mechanism of action is primarily understood through its capacity to donate a hydrogen atom, which neutralizes reactive oxygen species and terminates the chain reactions of lipid peroxidation. patsnap.com
Esterification of gallic acid to form derivatives like propyl gallate can enhance its lipophilicity, which in turn can improve its antioxidant efficacy in lipid-based systems such as oils and fats. researchgate.netscispace.com Computational studies, including Density Functional Theory (DFT), have been employed to understand the structure-activity relationships of gallic acid and its esters. These studies have shown that the antioxidant capacity can be explained through the Hydrogen Atom Transfer (HAT) mechanism. researchgate.net Furthermore, the ester moieties can reduce the dissociation energy of the hydroxyl groups, thereby enhancing the antioxidant activity compared to the parent gallic acid. researchgate.net
Beyond its antioxidant role, research has indicated other biological activities for gallate derivatives, including antimicrobial and anti-inflammatory properties. researchgate.netnih.gov Some studies have also explored their potential in interfering with cell signaling pathways and inducing apoptosis in cancer cells, highlighting a dual role as both an antioxidant and a pro-oxidant depending on the cellular context. rsc.org
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the foundational knowledge of their antioxidant capabilities, several knowledge gaps remain in the research of propyl 3,4,5-trimethoxybenzoate and related compounds. A significant area requiring further investigation is the comprehensive understanding of their in vivo metabolism and bioavailability. researchgate.net While it is known that propyl gallate is absorbed, methylated, and conjugated before excretion, detailed pharmacokinetic profiles for many of its derivatives are lacking. researchgate.net
The full spectrum of their biological targets and off-target effects is another area ripe for exploration. While some research points to interactions with specific enzymes and signaling pathways, a more systematic identification of their molecular binding partners is needed. scielo.brnih.gov For instance, while gallic acid has been shown to inhibit gap junctional intercellular communication through phosphorylation of connexin 43, the effects of its ester derivatives on this and other cellular communication pathways are not as well-defined. nih.gov
Furthermore, the majority of studies have focused on the parent compounds rather than their metabolites. researchgate.net Understanding the biological activity of the metabolites is crucial for a complete picture of their physiological effects. There is also a need for more long-term studies to assess the chronic effects and potential for bioaccumulation of these compounds. researchgate.net
Prospects for Advanced Chemical Biology Studies and Translational Research
The field of chemical biology offers powerful tools to address many of the existing knowledge gaps. chemscene.com The development of chemical probes, such as fluorescently-tagged or biotinylated derivatives of this compound, could enable the direct visualization and identification of its cellular targets and interaction partners. nih.govyoutube.com These probes can be used in complex biological systems to profile proteome-wide reactive sites, offering a more unbiased approach to target discovery. youtube.com
Activity-based protein profiling (ABPP) is another promising technique that could be applied to this class of compounds to identify novel enzyme targets and understand their mechanism of action on a molecular level. youtube.com Such studies would be invaluable in elucidating the pathways through which these compounds exert their effects beyond simple radical scavenging.
From a translational research perspective, there is potential to explore the therapeutic applications of trimethoxybenzoate derivatives in diseases associated with oxidative stress, such as neurodegenerative and cardiovascular diseases. nih.govrsc.org However, this will require the development of more physiologically relevant in vitro models, such as 3D cell cultures and organoids, to better predict their efficacy and potential toxicity in humans. researchgate.netacs.org Encapsulation technologies, including nano-encapsulation, could also be explored to improve the stability, bioavailability, and targeted delivery of these compounds. mdpi.com
Emerging Methodologies in the Study of Trimethoxybenzoate Derivatives
Advances in analytical and computational techniques are set to revolutionize the study of trimethoxybenzoate derivatives. High-throughput screening (HTS) methods, combined with machine learning algorithms, can rapidly screen large libraries of these compounds to predict their antioxidant activity based on their chemical structure. nih.gov This in silico approach can significantly expedite the discovery of novel and potent antioxidant candidates, reducing the time and cost of wet-lab experiments. nih.govnih.gov
In the realm of analytical chemistry, techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) offer enhanced separation and identification of complex mixtures, which could be applied to analyze the metabolic fate of these compounds in biological systems. researchgate.net
Furthermore, advanced spectroscopic and imaging techniques are becoming increasingly important. For example, fluorescent probes are being developed to detect specific reactive oxygen species (ROS) with greater sensitivity and specificity, which will allow for a more nuanced understanding of the antioxidant effects of trimethoxybenzoate derivatives in living cells. nih.govnih.gov Computational methods, such as molecular docking and pharmacophore modeling, will continue to be instrumental in predicting the binding of these compounds to biological targets and in the rational design of new derivatives with improved activity and specificity. scielo.brmdpi.com
Q & A
Q. What are the standard synthetic routes for preparing propyl 3,4,5-trimethoxybenzoate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via esterification of 3,4,5-trimethoxybenzoic acid with propanol under acid catalysis. Key steps include:
- Acyl chloride intermediate : Reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with propanol .
- Direct esterification : Using propanol and catalytic sulfuric acid under reflux, with molecular sieves to remove water and shift equilibrium toward product formation.
- Optimization : Yields improve with anhydrous conditions, excess propanol (1.5–2 equiv.), and controlled temperature (80–100°C). Monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound and verifying purity?
- NMR spectroscopy : Confirm regiochemistry using H and C NMR. For example, methoxy protons appear as singlets at δ ~3.8–4.0 ppm, and aromatic protons show splitting patterns consistent with the trimethoxy substitution .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI-HRMS for [M+H] ions) with a mass accuracy <5 ppm .
- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥95% is typical for research-grade material .
Advanced Research Questions
Q. How can stereo- and regioisomers of amino aryl esters derived from this compound be synthesized and resolved?
- Chiral synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) to control stereochemistry during coupling reactions .
- Chromatographic resolution : Employ chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC separation. For example, (R)- and (S)-isomers of amino aryl esters show baseline separation with hexane/isopropanol (90:10) mobile phase .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can resolve racemic mixtures .
Q. What contradictions exist in the reported biological mechanisms of this compound derivatives, and how can they be addressed experimentally?
- Mechanistic ambiguity : Early studies suggested spasmolytic activity via calcium channel modulation, but recent evidence points to opiate receptor agonism (e.g., μ-opioid receptor binding) .
- Resolution strategies :
- Receptor knockout models : Use CRISPR-edited cell lines to confirm target engagement.
- Competitive binding assays : Compare displacement of known ligands (e.g., naloxone for opioid receptors) in vitro .
- Functional assays : Measure intracellular cAMP levels or calcium flux to distinguish between pathways .
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the anticancer activity of this compound analogs?
- Structure-activity relationships (SAR) :
- Experimental validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
